

1650-M15 experimental protocol for cell culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

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Experimental Protocols for Cell Line 1650-M15

Introduction

The designation "**1650-M15**" is ambiguous and may refer to two distinct cell lines: the human lung cancer cell line NCI-H1650 or the mouse mesonephric cell line M15. This document provides detailed application notes and protocols for both cell lines to ensure clarity and proper handling. Researchers should verify the specific cell line being used before proceeding with any experimental work.

Part 1: NCI-H1650 (Human Bronchoalveolar Carcinoma)

The NCI-H1650 cell line is a human lung adenocarcinoma cell line derived from a patient with bronchoalveolar carcinoma. It is characterized by a deletion in exon 19 of the Epidermal Growth Factor Receptor (EGFR) gene, making it a valuable model for studying EGFR-targeted therapies in non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The following table summarizes drug sensitivity data for the NCI-H1650 cell line.

Compound	Target	IC ₅₀ / Effect	Reference
WB-308	EGFR	~5 μ M	[1]
Gefitinib	EGFR	1,000x more resistant than HCC827 and PC-9 cells	[2]
Erlotinib	EGFR	1,000x more resistant than HCC827 and PC-9 cells	[2]
BIBW-2992	HER1/2	Growth inhibition observed	[3]
BEZ-235	PI3K	Limited growth inhibition	[3]

Experimental Protocols

1. Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining NCI-H1650 cells.

- Materials:
 - NCI-H1650 cells (ATCC CRL-5883)
 - RPMI-1640 Medium
 - Fetal Bovine Serum (FBS)
 - 0.25% (w/v) Trypsin-0.53 mM EDTA solution
 - Phosphate-Buffered Saline (PBS), calcium and magnesium-free
 - Cell culture flasks (T-75)
 - Serological pipettes

- Conical tubes
- Humidified incubator (37°C, 5% CO₂)
- Laminar flow hood
- Water bath (37°C)
- Protocol:
 - Prepare Complete Growth Medium: To a bottle of RPMI-1640 base medium, add FBS to a final concentration of 10%.
 - Thawing Cryopreserved Cells: a. Quickly thaw the vial of cells in a 37°C water bath. b. Decontaminate the vial with 70% ethanol before opening in a laminar flow hood. c. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant. e. Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. f. Transfer the cell suspension to a T-75 culture flask. g. Incubate at 37°C with 5% CO₂.
 - Subculturing: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer with PBS to remove any residual serum. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining cells. e. Add 6-8 mL of complete growth medium to inactivate the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Perform a cell count using a hemocytometer or automated cell counter. h. Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm². i. Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.

2. Drug Sensitivity Assay (MTT Assay)

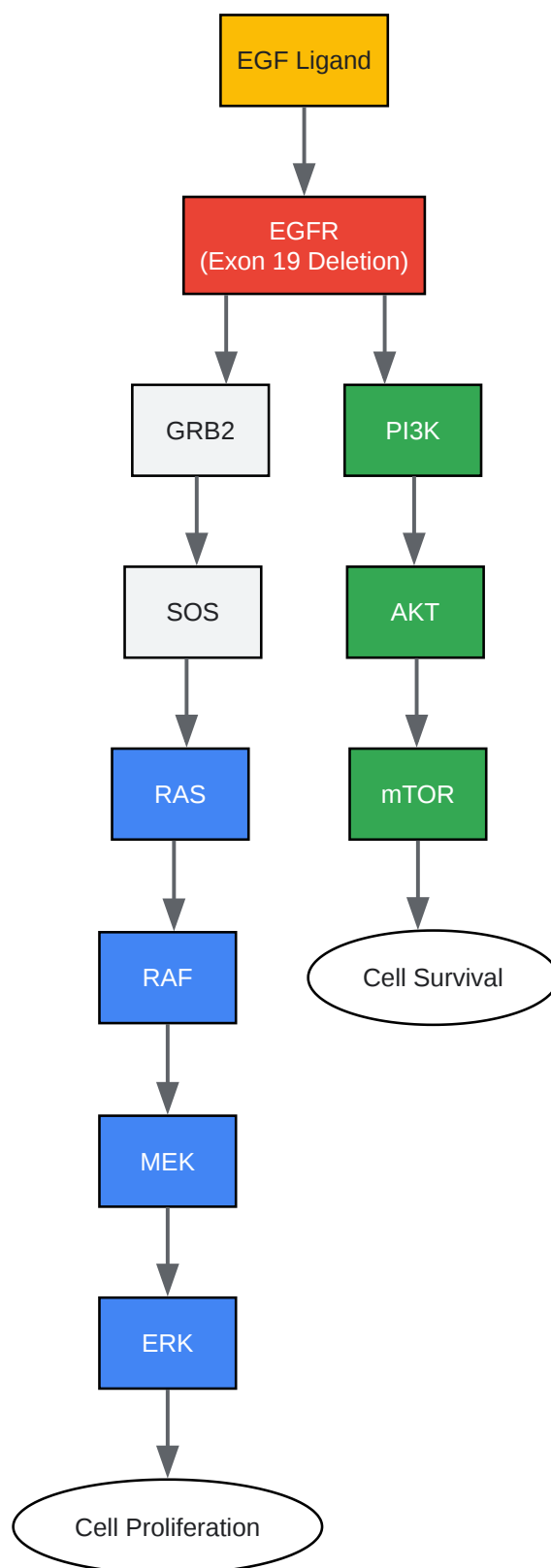
This protocol describes a method to assess the sensitivity of NCI-H1650 cells to therapeutic compounds.

- Materials:
 - NCI-H1650 cells
 - Complete growth medium
 - 96-well plates
 - Therapeutic compounds of interest (e.g., EGFR inhibitors)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO (Dimethyl sulfoxide)
 - Microplate reader
- Protocol:
 - Seed NCI-H1650 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
 - Prepare serial dilutions of the therapeutic compounds in complete growth medium.
 - Remove the medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
 - Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization

The EGFR signaling pathway is central to the biology of NCI-H1650 cells. The diagram below illustrates the canonical EGFR pathway and its downstream effectors.



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Caption: EGFR signaling pathway in NCI-H1650 cells.

Part 2: M15 (Mouse Mesonephric Cell Line)

The M15 cell line, also known as Meso15, is a murine cell line established from the mesonephros of a mouse expressing the large T protein of the polyoma virus.^[4] This cell line is notable for its expression of the Wilms' Tumor 1 (WT1) protein, a key regulator in urogenital development.^[4]

Quantitative Data Summary

No specific quantitative experimental data for the M15 cell line was identified in the provided search results. Further literature review is recommended for detailed quantitative analysis.

Experimental Protocols

1. Cell Culture and Maintenance

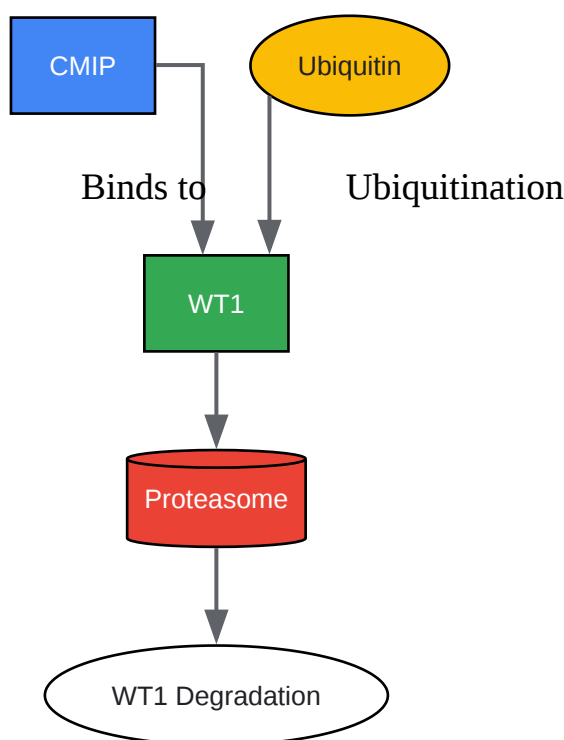
This protocol provides the standard method for culturing M15 cells.

- Materials:
 - M15 cells (ECACC 95102517)
 - DMEM (Dulbecco's Modified Eagle Medium)
 - Fetal Bovine Serum (FBS)
 - L-Glutamine
 - 0.05% Trypsin-EDTA solution
 - Cell culture flasks
 - Humidified incubator (37°C, 5% CO₂)
- Protocol:
 - Prepare Complete Growth Medium: Supplement DMEM with 10% FBS and 2mM L-Glutamine.

- Thawing Cryopreserved Cells: Follow the general procedure outlined for NCI-H1650 cells, using the M15 complete growth medium.
- Subculturing: a. Culture M15 cells at 37°C in a 5% CO₂ atmosphere.[4] b. Subculture cells when they reach 70-80% confluency.[4] c. Split sub-confluent cultures at a ratio of 1:5 to 1:10.[4] d. Use 0.05% trypsin or trypsin/EDTA for cell detachment.[4] e. Note that cell growth may be impaired at lower seeding densities.[4]

Signaling Pathway Visualization

The WT1 protein is a key transcription factor, and its stability can be regulated by the ubiquitin-proteasome pathway. The diagram below illustrates the interaction between CMIP and WT1, leading to WT1 degradation.



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